

# (R)-(-)-1-Indanol CAS number and safety data sheet

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## Compound of Interest

Compound Name: (R)-(-)-1-Indanol

Cat. No.: B1588849

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An In-Depth Technical Guide to **(R)-(-)-1-Indanol** for Researchers and Drug Development Professionals

## Introduction

**(R)-(-)-1-Indanol**, a chiral aromatic alcohol, serves as a pivotal building block in the landscape of modern organic synthesis and pharmaceutical development. Its rigid, bicyclic structure and defined stereochemistry make it an invaluable asset in the construction of complex, stereospecific molecules. This guide provides a comprehensive overview of **(R)-(-)-1-Indanol**, encompassing its chemical and physical properties, synthesis, applications, and critical safety information.

## Core Properties of (R)-(-)-1-Indanol

**(R)-(-)-1-Indanol**, also known by its synonym R(-)-1-Hydroxyindan, is a white to slightly yellow crystalline solid. A thorough understanding of its fundamental properties is essential for its effective use in research and development.

Property	Value	Source
CAS Number	697-64-3	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O	[1][3]
Molecular Weight	134.18 g/mol	[1][2]
Melting Point	72-73 °C (lit.)	[1]
Optical Activity	[α] <sup>20</sup> /D -29°, c = 2 in chloroform	[1]
Appearance	White to slightly yellow crystalline solid	[4]

## Synthesis and Chiral Resolution

The enantioselective synthesis of **(R)-(-)-1-Indanol** is most commonly achieved through the asymmetric reduction of its corresponding ketone, 1-indanone. This transformation is a cornerstone of catalytic asymmetric synthesis, where a small amount of a chiral catalyst directs the reaction to yield a large amount of the desired enantiomer.

One prominent method involves the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, to facilitate the enantioselective reduction of 1-indanone with a borane source like borane-dimethyl sulfide complex.

Alternatively, racemic 1-indanol can be synthesized and then resolved into its constituent enantiomers. This can be accomplished through several techniques, including:

- **Enzymatic Kinetic Resolution:** This method utilizes the stereoselectivity of enzymes, often lipases, to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[5]
- **Diastereomeric Salt Crystallization:** This classical technique involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts.[5] These salts possess different physical properties, including solubility, which enables their separation through fractional crystallization.[5]

- Chiral High-Performance Liquid Chromatography (HPLC): This powerful analytical and preparative technique employs a chiral stationary phase to separate enantiomers based on their differential interactions with the chiral support.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Applications in Asymmetric Synthesis and Drug Development

The true value of **(R)-(-)-1-Indanol** lies in its application as a chiral precursor and auxiliary in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its rigid framework and stereochemically defined hydroxyl group allow for a high degree of stereocontrol in subsequent reactions.

A prime example of its significance is in the synthesis of the HIV protease inhibitor, Indinavir. A derivative of **(R)-(-)-1-Indanol**, cis-1-amino-2-indanol, serves as a key chiral building block in the total synthesis of this life-saving medication.[\[8\]](#)[\[9\]](#) The precise stereochemistry of the aminoindanol fragment is crucial for the drug's therapeutic efficacy.[\[9\]](#)

Beyond its role in specific drug syntheses, **(R)-(-)-1-Indanol** and its derivatives are widely used as chiral ligands for transition metal catalysts in a variety of asymmetric transformations, including hydrogenations, Heck reactions, and Diels-Alder reactions.[\[10\]](#)

## Safety and Handling: A Summary of the Safety Data Sheet (SDS)

As with any chemical reagent, proper handling and storage of **(R)-(-)-1-Indanol** are paramount to ensure laboratory safety. The following information is a summary of the key safety data.

GHS Hazard Classification:

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Skin Irritation (Category 2): H315 - Causes skin irritation.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Signal Word: Warning[\[11\]](#)[\[13\]](#)[\[14\]](#)

Precautionary Statements:

- Prevention:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[11\]](#)[\[13\]](#)[\[14\]](#)
  - P264: Wash skin thoroughly after handling.[\[11\]](#)[\[15\]](#)
  - P270: Do not eat, drink or smoke when using this product.[\[11\]](#)[\[15\]](#)
  - P271: Use only outdoors or in a well-ventilated area.[\[11\]](#)[\[15\]](#)
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[11\]](#)[\[15\]](#)
- Response:
  - P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[\[14\]](#)
  - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[\[11\]](#)[\[14\]](#)[\[15\]](#)
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[11\]](#)[\[15\]](#)
- Storage:
  - P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[\[11\]](#)[\[15\]](#)
- Disposal:
  - P501: Dispose of contents/container to an approved waste disposal plant.[\[11\]](#)[\[15\]](#)

Personal Protective Equipment (PPE):

- Eye/Face Protection: Safety glasses with side-shields or goggles.
- Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[16\]](#)

## Experimental Protocol: Asymmetric Reduction of 1-Indanone

The following is a representative, detailed protocol for the enantioselective synthesis of **(R)-(-)-1-Indanol**.

Materials:

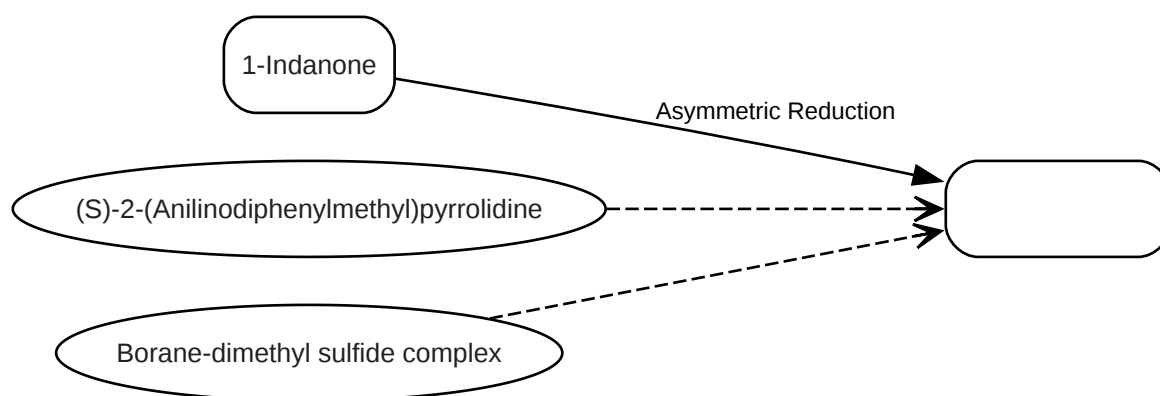
- 1-Indanone
- (S)-2-(Anilinodiphenylmethyl)pyrrolidine (chiral catalyst)
- Borane-dimethyl sulfide complex (BMS)
- Tetrahydrofuran (THF), anhydrous
- 1 M Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a solution of (S)-2-(anilinodiphenylmethyl)pyrrolidine (0.30 mmol) in anhydrous THF (1.25 mL) at 0 °C, add borane-dimethyl sulfide complex (1.3 mmol).[\[3\]](#)

- Reflux the mixture for 45 minutes with stirring.[3]
- Cool the mixture to room temperature.[3]
- Add a solution of 1-indanone (1.0 mmol) in THF (3.0 mL) dropwise via syringe pump over 2 hours.[3]
- Continue stirring for an additional 2 hours at room temperature.[3]
- Quench the reaction by adding 1 M aqueous HCl at 0 °C.[3]
- Stir the mixture at room temperature for 30 minutes.[3]
- Separate the aqueous layer and extract with diethyl ether.[3]
- Combine the organic layers and wash successively with 1 M aqueous HCl, water, and brine. [3]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
- Purify the crude product by preparative thin-layer chromatography (TLC) or column chromatography to yield **(R)-(-)-1-Indanol**. [3]

## Visualization of the Synthetic Pathway



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Caption: Asymmetric reduction of 1-indanone to **(R)-(-)-1-Indanol**.

## Spectral Data

A combination of spectroscopic techniques is used to confirm the identity and purity of **(R)-(-)-1-Indanol**. Representative spectral data are summarized below.

Spectroscopy	Key Features
$^1\text{H}$ NMR	Signals corresponding to aromatic protons, the carbinol proton (CH-OH), and aliphatic protons of the five-membered ring.
$^{13}\text{C}$ NMR	Resonances for the aromatic carbons, the carbinol carbon, and the aliphatic carbons.
IR	A broad absorption band in the region of 3200-3600 $\text{cm}^{-1}$ characteristic of the O-H stretching vibration of the alcohol.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of the compound.

Note: For detailed spectra, please refer to the references.[\[17\]](#)[\[18\]](#)[\[19\]](#)

## Conclusion

**(R)-(-)-1-Indanol** is a versatile and valuable chiral building block with significant applications in asymmetric synthesis and drug development. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in the laboratory. The methodologies and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required to confidently work with this important chemical entity.

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